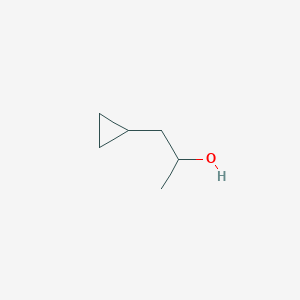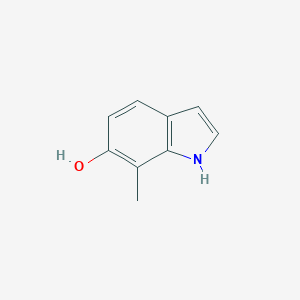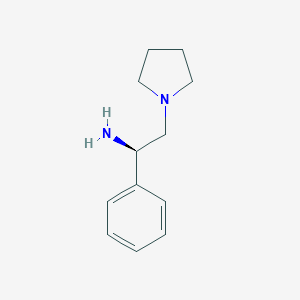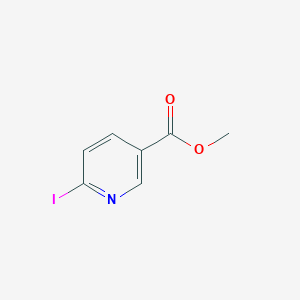
Methyl 6-iodonicotinate
Vue d'ensemble
Description
Methyl 6-iodonicotinate is a chemical compound with the molecular formula C7H6INO2 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of Methyl 6-iodonicotinate involves taking 6-methyl nicotinate as a raw material and reacting it under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate . This method is advantageous due to its low raw material cost, convenient operation, high yield, and suitability for industrial mass production .Molecular Structure Analysis
The most stable structure of Methyl 6-iodonicotinate was optimized by the DFT/B3LYP method with a LanLD2Z basis set .Chemical Reactions Analysis
Methyl 6-iodonicotinate is a synthetic nicotine analog. It has been found in electronic cigarette pod systems, confirming the presence of a chemical species with the molecular weight of 6-methyl nicotine .Applications De Recherche Scientifique
Quantum Chemical, Spectroscopic, and Molecular Docking Investigations
Methyl 2‐chloro 4‐iodonicotinate, a structurally similar compound to Methyl 6-iodonicotinate, was explored for its structural, spectroscopic, and electronic properties using density functional theory (DFT). The study aimed to understand the molecule's stability, vibrational properties, and pharmaceutical potential, especially for pulmonary fibrosis treatment. Advanced techniques like DFT/B3LYP method, potential energy distribution calculations, and molecular docking analysis were employed, indicating the compound's significance in drug design (Pandimeena, Mathavan, Samuel, & Benial, 2022).
Synthesis and Drug Development
Synthesis of Anti-Infective Agents
The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents, was developed safely and economically. The process was highlighted for its significance in trifluoromethylation using an inexpensive and effective system, indicating the compound's role in medical chemistry and drug synthesis (Mulder et al., 2013).
Bioinformatics and RNA Methylation Analysis
Comprehensive Analysis of mRNA Methylation
Methyl 6-iodonicotinate could be indirectly related to research on N(6)-methyladenosine (m(6)A) methylation in mRNA, a crucial modification affecting gene expression and associated with physiological processes. Techniques like methylated RNA immunoprecipitation and next-generation sequencing (MeRIP-Seq) were used to identify mRNAs containing m(6)A, highlighting the extensive nature and physiological significance of this modification (Meyer et al., 2012).
Pharmaceutical Applications
Retinoprotective Effect of Related Compounds
Studies on compounds like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, which shares a nicotinate core with Methyl 6-iodonicotinate, have shown promising results in retinal protection and microcirculation improvement. These findings suggest potential pharmaceutical applications for structurally related compounds in treating retinal disorders (Peresypkina et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFVEUUNDFAFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563976 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-iodonicotinate | |
CAS RN |
173157-33-0 | |
| Record name | Methyl 6-iodopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

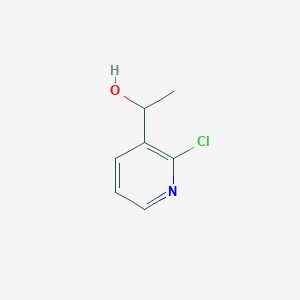
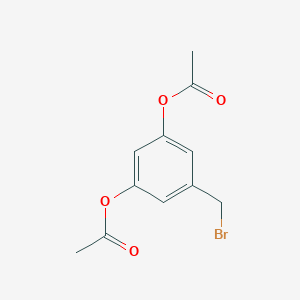
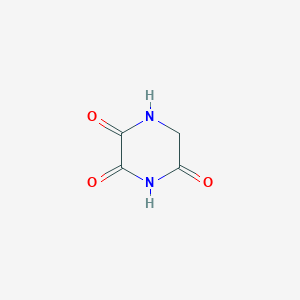

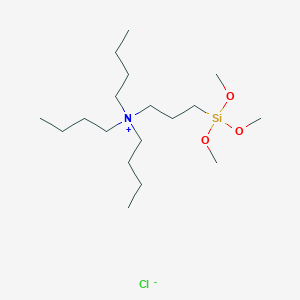
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-one](/img/structure/B169586.png)
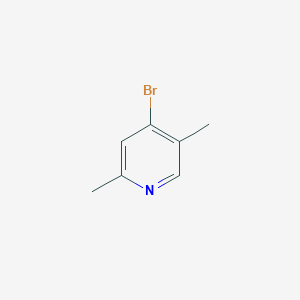
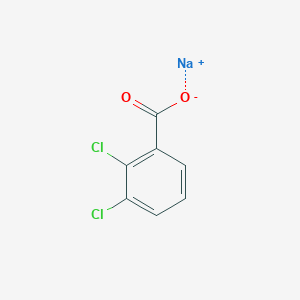
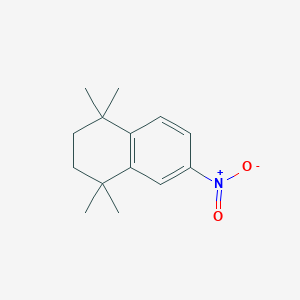
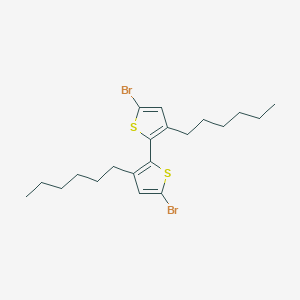
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
